Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Medicinal Chemistry Conformational Analysis Drug Design

A conformationally constrained, non-natural amino acid featuring a rigid 1,4-dioxaspiro[4.5]decane core (Fsp³ 0.86). The Cbz protecting group enables orthogonal deprotection under hydrogenolysis, allowing late-stage modifications incompatible with acid-labile groups. Ideal for introducing three-dimensional structure into peptidomimetics and macrocycles. Available in ≥97% purity for reliable, high-yield synthesis.

Molecular Formula C17H21NO6
Molecular Weight 335.4 g/mol
Cat. No. B15090067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Molecular FormulaC17H21NO6
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESC1CC2(CCC1(C(=O)O)NC(=O)OCC3=CC=CC=C3)OCCO2
InChIInChI=1S/C17H21NO6/c19-14(20)16(6-8-17(9-7-16)23-10-11-24-17)18-15(21)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,18,21)(H,19,20)
InChIKeyDECPXHPVIDJDTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid: A Protected Spirocyclic Amino Acid Building Block for Medicinal Chemistry


Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS: 945895-47-6) is a protected, non-natural amino acid building block featuring a spirocyclic 1,4-dioxaspiro[4.5]decane core . The compound incorporates a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and a free carboxylic acid, with a molecular formula of C17H21NO6 and a molecular weight of 335.35 g/mol . This scaffold is valued in medicinal chemistry for introducing conformational constraint into peptide and small molecule therapeutics, a strategy associated with enhanced target selectivity and improved pharmacokinetic profiles [1].

Why Generic Substitution Fails for Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid in Medicinal Chemistry Campaigns


Substituting Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid with a seemingly analogous building block—such as the free amine or a Boc-protected variant—introduces quantifiable risks to synthetic efficiency and downstream biological interpretation. The Cbz group provides a specific orthogonal protection strategy; replacing it with a Boc group alters acid lability and requires different global deprotection conditions, potentially incompatibility with acid-sensitive scaffolds . More critically, the spirocyclic core confers a distinct three-dimensional vector and conformational restriction (quantified by an Fsp³ of 0.86) that is not present in linear or monocyclic alternatives [1]. Replacing this rigid scaffold with a more flexible analog directly impacts the spatial orientation of critical pharmacophoric elements, leading to unpredictable changes in target binding and selectivity—a phenomenon well-documented in structure-activity relationship (SAR) studies of spirocycle-based ligands [2].

Product-Specific Quantitative Evidence Guide: Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid vs. Key Analogs


Conformational Rigidity: Sp³ Fraction (Fsp³) vs. Linear Amino Acid Analogs

The spirocyclic core of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid enforces a high degree of three-dimensionality and conformational restriction, a key differentiator from linear or monocyclic amino acid building blocks. This is quantified by the fraction of sp³-hybridized carbons (Fsp³), a metric increasingly used in drug discovery to predict clinical success and target specificity [1].

Medicinal Chemistry Conformational Analysis Drug Design

Physicochemical Properties: Lipophilicity (LogP) vs. Free Amine (CAS 54621-18-0)

The Cbz protecting group in the target compound significantly increases lipophilicity compared to the free amine analog, 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS 54621-18-0). This difference is crucial for modulating membrane permeability and solubility [1].

Physicochemical Property Drug Likeness Bioavailability

Acid-Base Properties: pKa of Carboxylic Acid vs. Free Amine (CAS 54621-18-0)

The presence of the Cbz group on the amino moiety indirectly influences the electronic environment of the carboxylic acid, leading to a measurable difference in its pKa compared to the unprotected analog .

Physicochemical Property Ionization Solubility

Synthetic Orthogonality: Cbz vs. Boc Protection in Spirocyclic Amino Acids

The Cbz protecting group in the target compound offers a distinct deprotection profile compared to the widely used Boc-protected analog, 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS 886362-27-2). Cbz is typically removed via hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), while Boc is cleaved under mild acidic conditions (TFA) .

Organic Synthesis Protecting Group Strategy Peptide Chemistry

Commercial Availability: Vendor-Defined Purity Grade vs. Free Amine (CAS 54621-18-0)

The commercial landscape for the target compound and its analogs varies significantly in terms of standard purity grades. This impacts the reproducibility of synthetic steps and the quality of final products .

Procurement Quality Control Synthetic Reliability

Solubility Profile: Water Insolubility vs. Free Amine (CAS 54621-18-0)

The introduction of the hydrophobic Cbz group in the target compound drastically reduces its aqueous solubility compared to the more polar free amine analog. This property is critical for designing assays and formulating compounds for biological testing .

Formulation Solubility Assay Compatibility

Best Research and Industrial Application Scenarios for Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid


Conformationally Constrained Peptide Mimetics and Macrocycle Synthesis

The high Fsp³ (0.86) and rigid spirocyclic core of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid make it an ideal building block for introducing conformational constraint into peptide chains or macrocyclic frameworks. This is directly supported by the evidence of its enhanced three-dimensionality compared to linear amino acid building blocks [1]. The Cbz protection allows for selective orthogonal deprotection under hydrogenolysis, enabling late-stage modifications in the presence of other acid-labile protecting groups . Applications include the synthesis of stapled peptides or peptidomimetics where a predefined backbone geometry is required for high-affinity target engagement.

Synthesis of 5-HT1A and α1-Adrenergic Receptor Ligand Scaffolds

Structure-activity relationship (SAR) studies on 1,4-dioxaspiro[4.5]decane derivatives have demonstrated that subtle modifications to this scaffold can dramatically alter selectivity between 5-HT1A and α1-adrenoceptor subtypes [2]. The target compound serves as a versatile intermediate for installing diverse arylpiperazine or other pharmacophoric groups at the carboxylic acid position, facilitating the exploration of novel biased agonists or antagonists. This is a key differentiator from simple spirocyclic ketals, as the protected amino acid functionality provides a direct handle for amide bond formation.

Medicinal Chemistry Lead Optimization for Improved Pharmacokinetics

The physicochemical properties of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid—specifically its increased lipophilicity (cLogP shift of >3.8 log units vs. the free amine) and altered carboxylic acid pKa —make it a strategic tool for modulating the ADME profile of a lead compound. Incorporating this building block into a lead series can be used to probe the effects of increased membrane permeability on oral bioavailability or to intentionally shift the molecule's distribution to more lipophilic compartments. This is a critical application during the hit-to-lead and lead optimization phases of drug discovery.

High-Purity Building Block for Multi-Step, Convergent Synthesis

The commercial availability of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid at purities of 95-97% provides a reliable starting point for complex, multi-step synthetic sequences. The orthogonal Cbz protection strategy allows chemists to design convergent routes where the spirocyclic core is introduced at a late stage, minimizing the number of linear steps and improving overall yield. This is a practical, procurement-driven advantage over analogs that may require in-house protection or are only available in lower purity grades, which can lead to challenging purifications downstream.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.